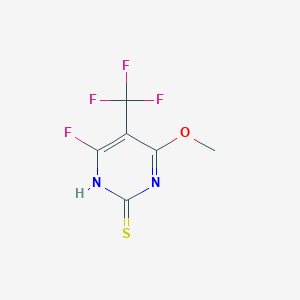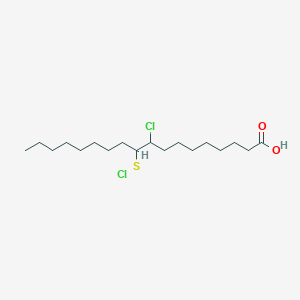
9-Chloro-10-(chlorosulfanyl)octadecanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-Chloro-10-(chlorosulfanyl)octadecanoic acid is a halogenated fatty acid. This compound is characterized by the presence of chlorine and sulfur atoms attached to an octadecanoic acid backbone.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9-Chloro-10-(chlorosulfanyl)octadecanoic acid typically involves the chlorination of octadecanoic acid followed by the introduction of a chlorosulfanyl group. The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride. The chlorosulfanyl group can be introduced using reagents like sulfur dichloride or sulfur monochloride under controlled conditions to ensure selective substitution at the desired positions .
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination and sulfonation processes. These processes are carried out in reactors designed to handle the corrosive nature of chlorinating and sulfonating agents. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and purity while minimizing by-products .
Analyse Des Réactions Chimiques
Types of Reactions
9-Chloro-10-(chlorosulfanyl)octadecanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the chlorosulfanyl group to a thiol group.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Amino or alkoxy derivatives.
Applications De Recherche Scientifique
9-Chloro-10-(chlorosulfanyl)octadecanoic acid has several applications in scientific research:
Biology: Studied for its potential effects on cellular processes due to its structural similarity to natural fatty acids.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 9-Chloro-10-(chlorosulfanyl)octadecanoic acid involves its interaction with cellular membranes and enzymes. The compound can integrate into lipid bilayers, altering membrane fluidity and function. It may also interact with specific enzymes, inhibiting or modifying their activity. The presence of chlorine and sulfur atoms can enhance its reactivity and binding affinity to molecular targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
9-Chloro-10-hydroxy-octadecanoic acid: Another halogenated fatty acid with a hydroxyl group instead of a chlorosulfanyl group.
Stearic acid: The parent compound, a saturated fatty acid without halogenation or sulfonation.
Chlorosulfonyl isocyanate: A compound with a similar chlorosulfanyl group but different overall structure and reactivity
Uniqueness
9-Chloro-10-(chlorosulfanyl)octadecanoic acid is unique due to the presence of both chlorine and sulfur atoms, which confer distinct chemical properties and reactivity.
Propriétés
Numéro CAS |
92116-13-7 |
|---|---|
Formule moléculaire |
C18H34Cl2O2S |
Poids moléculaire |
385.4 g/mol |
Nom IUPAC |
9-chloro-10-chlorosulfanyloctadecanoic acid |
InChI |
InChI=1S/C18H34Cl2O2S/c1-2-3-4-5-8-11-14-17(23-20)16(19)13-10-7-6-9-12-15-18(21)22/h16-17H,2-15H2,1H3,(H,21,22) |
Clé InChI |
CHKKHLUBBPTDNX-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCC(C(CCCCCCCC(=O)O)Cl)SCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(Butan-2-yl)oxy]pentane](/img/structure/B14345042.png)

![[2-Methylidene-5-(prop-1-en-2-yl)cyclohexyl]methanol](/img/structure/B14345063.png)
![N-[2-(Dihexadecylamino)ethyl]acetamide](/img/structure/B14345065.png)
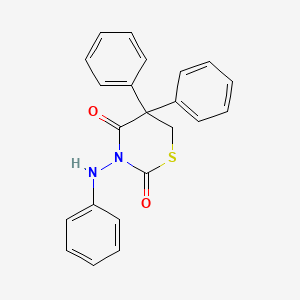

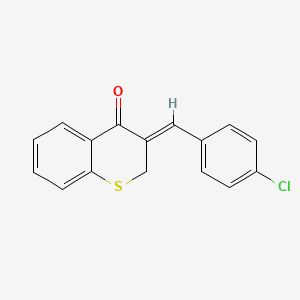

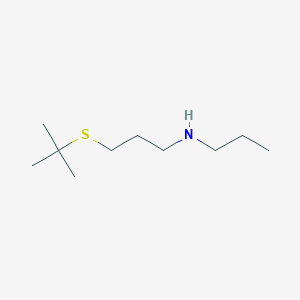
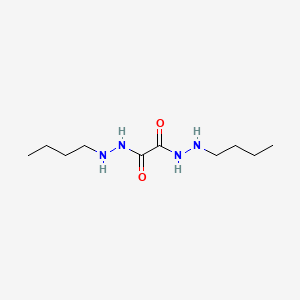
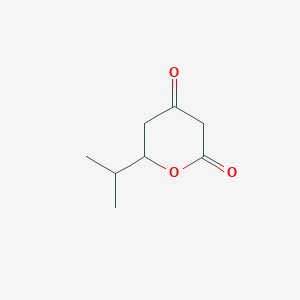
![Benzene, [3-(methoxymethoxy)-1-propynyl]-](/img/structure/B14345114.png)
